molecular formula C10H13N5O B7876157 N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide

N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide

Cat. No.: B7876157
M. Wt: 219.24 g/mol
InChI Key: MMLQRHAZFMFKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide is a complex organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide typically involves multiple steps, starting with the base benzotriazole structure One common synthetic route includes the reaction of 1H-benzotriazole with propylamine under specific conditions to introduce the propyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the benzotriazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory agent, and in the development of new drugs. Its unique structure allows it to interact with specific biological targets, offering potential benefits in treating various diseases.

Industry: In the industry, this compound is used in the production of materials with specific properties, such as corrosion inhibitors, UV stabilizers, and additives in coatings and plastics.

Mechanism of Action

The mechanism by which N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups play a crucial role in these interactions, binding to enzymes or receptors and modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1H-Benzotriazole: A simpler benzotriazole derivative without the propyl and hydroxyl groups.

  • 1H-Benzotriazole-5-carboximidamide: Similar to the compound but lacking the hydroxyl group.

  • N'-hydroxy-1-ethyl-1H-1,2,3-benzotriazole-5-carboximidamide: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness: N'-hydroxy-1-propyl-1H-1,2,3-benzotriazole-5-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts

Properties

IUPAC Name

N'-hydroxy-1-propylbenzotriazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-5-15-9-4-3-7(10(11)13-16)6-8(9)12-14-15/h3-4,6,16H,2,5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLQRHAZFMFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=NO)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)/C(=N/O)/N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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